molecular formula C32H36P2 B12876641 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane

1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane

Cat. No.: B12876641
M. Wt: 482.6 g/mol
InChI Key: GWQTYIBTIYPNAE-HEVIKAOCSA-N
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Description

1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane is a chiral bidentate ligand used in coordination chemistry. This compound is part of the phosphine family, which is known for its ability to stabilize and activate organotransition metal species. The unique structure of this compound, featuring two phosphine groups attached to an ethane backbone, allows it to form stable complexes with various metals, making it valuable in catalysis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane typically involves the reaction of a lithium salt of a substituted phenyl compound with 1,2-bis(dichlorophosphino)ethane. For instance, the lithium salt of 2-bromo-m-xylene can be reacted with 1,2-bis(dichlorophosphino)ethane in diethyl ether to yield the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary phosphines.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane exerts its effects involves the formation of stable complexes with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane is unique due to its chiral nature and the presence of isopropyl groups, which provide steric hindrance and influence the electronic properties of the ligand. This makes it particularly effective in asymmetric catalysis, where the chiral environment is crucial for the formation of enantiomerically pure products .

Properties

Molecular Formula

C32H36P2

Molecular Weight

482.6 g/mol

IUPAC Name

(S)-phenyl-[2-[phenyl-(2-propan-2-ylphenyl)phosphanyl]ethyl]-(2-propan-2-ylphenyl)phosphane

InChI

InChI=1S/C32H36P2/c1-25(2)29-19-11-13-21-31(29)33(27-15-7-5-8-16-27)23-24-34(28-17-9-6-10-18-28)32-22-14-12-20-30(32)26(3)4/h5-22,25-26H,23-24H2,1-4H3/t33-,34-/m0/s1

InChI Key

GWQTYIBTIYPNAE-HEVIKAOCSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4

Origin of Product

United States

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